molecular formula C6H12FN B13012990 3-(1-Fluoropropyl)azetidine

3-(1-Fluoropropyl)azetidine

Katalognummer: B13012990
Molekulargewicht: 117.16 g/mol
InChI-Schlüssel: JDFNEVRFIPIVPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Fluoropropyl)azetidine:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with 1-fluoropropyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using ring-closing reactions facilitated by catalysts or under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the alkylation of azetidine with 1-fluoropropyl halides. The process may be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-Fluoropropyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluoropropyl group with other functional groups.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(1-Fluoropropyl)azetidine is used as a building block in organic synthesis due to its unique reactivity. It serves as a precursor for the synthesis of more complex molecules and can be used in polymerization reactions .

Biology: In biological research, azetidines are explored for their potential as enzyme inhibitors and receptor modulators. The fluoropropyl group can enhance the compound’s binding affinity and selectivity towards biological targets .

Medicine: Medicinal chemistry applications include the development of novel pharmaceuticals. Azetidines are investigated for their potential as antiviral, antibacterial, and anticancer agents. The fluoropropyl substituent may improve the pharmacokinetic properties of the compound .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Wirkmechanismus

The mechanism of action of 3-(1-Fluoropropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(1-Fluoropropyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity in biological systems compared to its chloro- and bromo- analogs .

Eigenschaften

Molekularformel

C6H12FN

Molekulargewicht

117.16 g/mol

IUPAC-Name

3-(1-fluoropropyl)azetidine

InChI

InChI=1S/C6H12FN/c1-2-6(7)5-3-8-4-5/h5-6,8H,2-4H2,1H3

InChI-Schlüssel

JDFNEVRFIPIVPE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1CNC1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.